Given its structural similarity to well-characterized dopamine transporter (DAT) ligands like GBR 12909 and GBR 12935, 1-(1-benzyl-4-piperidinyl)-4-(3-phenylpropyl)piperazine likely possesses significant affinity for the DAT. The DAT plays a crucial role in regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft. [, , , , , , , , ]
1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine is a complex organic compound classified as a piperazine derivative. This class of compounds is recognized for its diverse pharmacological activities, making them significant in medicinal chemistry and drug development. The compound is characterized by its unique molecular structure, which combines elements of both benzylpiperidine and phenylpropylpiperazine, potentially leading to unique biological effects and therapeutic applications.
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine typically involves several key steps:
In industrial settings, the production may be optimized by controlling reaction conditions such as temperature and pressure, employing specific catalysts to enhance yield, and utilizing purification techniques like crystallization or chromatography .
The molecular formula of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine is . The compound features a piperazine core substituted with a benzyl group at one nitrogen and a phenylpropyl group at another nitrogen.
1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine can engage in various chemical reactions:
Common reagents for these reactions include:
The choice of solvent can also impact the reaction outcomes, with options including ethanol, methanol, or dichloromethane .
The mechanism of action for 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine likely involves interactions with specific molecular targets such as neurotransmitter receptors in the brain. These interactions may lead to modulation of signaling pathways associated with various neurological functions. The compound may act as an agonist or antagonist depending on its binding affinity and selectivity for different receptor subtypes .
While specific physical properties like boiling point and melting point are not extensively documented, the compound has a calculated density that can influence its behavior in solution.
Key chemical properties include:
The scientific applications of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenypropyl)piperazine are diverse:
This comprehensive analysis highlights the significance of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenypropyl)piperazine within various scientific fields, underscoring its potential impact on future research and therapeutic applications.
1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine (CAS 6035-77-4) is a structurally complex organic compound with the molecular formula C₂₅H₃₅N₃ and a molecular weight of 377.6 g/mol. It features a hybrid architecture combining benzylpiperidine and phenylpropylpiperazine moieties linked through their nitrogen atoms. This design embodies strategic principles of medicinal chemistry, where the piperidine component contributes conformational restraint while the piperazine segment offers protonatable nitrogen atoms critical for receptor interactions [1] [5]. The compound's stereoelectronic profile enables engagement with central nervous system (CNS) targets, particularly sigma and dopamine receptors, positioning it as a scaffold of interest for neurological therapeutics [3] [6]. Its physicochemical properties—including moderate lipophilicity (predicted LogP ~4.5) and the presence of multiple hydrogen-bond acceptors—suggest adequate blood-brain barrier permeability, a prerequisite for psychoactive agents [1].
Piperazine derivatives represent a privileged scaffold in CNS drug discovery due to their versatile hydrogen-bonding capabilities, balanced basicity (pKa ~7-9), and capacity to adopt bioactive conformations. The piperazine ring’s chair-to-chair inversion allows dynamic adaptation to diverse receptor binding pockets [5] [9]. In 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine, this versatility is amplified through:
Table 1: Impact of Piperazine Ring Modifications on Pharmacological Profiles
Modification Type | Example Structural Change | Functional Consequence |
---|---|---|
N-Alkylation | Piperazine → 1-Benzylpiperazine | Enhanced σ1R affinity and selectivity [5] |
Spacer Elongation | Ethyl → Propyl linker | Improved dopamine D2 receptor engagement [6] |
Aromatic Substitution | Phenyl → 4-Methoxyphenyl | Increased metabolic stability and CNS exposure [2] |
These features underpin the compound’s dual-targeting potential. For instance, Glennon’s sigma pharmacophore model requires two hydrophobic regions separated by 6–8 Å from a central basic nitrogen—a criterion satisfied by this molecule’s architecture [2] [8]. Similarly, the 4-phenylpiperidine moiety mimics endogenous dopamine pharmacophores, enabling D2 receptor modulation [6].
The synthesis of 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine emerged from systematic efforts to optimize sigma receptor ligands and dopaminergic agents:
Table 2: Key Historical Developments in Piperazine-Piperidine Hybrid Therapeutics
Year | Development | Significance |
---|---|---|
1997 | SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) | Demonstrated high σ1R selectivity (IC₅₀ = 17.4 nM; σ1/σ2 = 103) [3] |
2007 | Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) | Validated piperidine-piperazine hybrids as "dopaminergic stabilizers" [6] |
2021 | Benzylpiperazine σ1R antagonists (e.g., compound 15) | Achieved sub-nanomolar σ1R affinity (Kᵢ = 1.6 nM) and analgesic efficacy [2] |
The structural evolution reflects incremental optimizations: SA4503 established the value of 3-phenylpropylpiperazine motifs for sigma selectivity [3]. Subsequent work demonstrated that replacing phenethyl with benzylpiperidine (as in the title compound) enhanced dopamine receptor engagement while retaining sigma activity—a dual mechanism relevant to conditions like schizophrenia and neuropathic pain [6].
This compound demonstrates polypharmacology across neuromodulatory systems, with prominent activity at:
Enhanced opioid analgesia and reduced tolerance [3]Inflammatory and neuropathic pain models show dose-dependent efficacy (3–60 mg/kg, i.p.) without motor impairment (rotarod assay) [2].
Dopamine D2 Receptors: The benzylpiperidine subunit mimics endogenous dopamine, enabling D2 receptor binding. QSAR models correlate 4-arylpiperidine geometry with D2 affinity and functional outcomes:
Stabilization of dopaminergic tone (reducing psychosis without extrapyramidal effects) [6]
Sigma-2 Receptors (σ2R/TMEM97): Lower affinity (Kᵢ >1,400 nM) but contributory to anti-proliferative effects in cancer models, as σ2R density correlates with tumor cell replication [3].
Table 3: Pharmacological Target Profile and Therapeutic Implications
Target | Binding Affinity (Kᵢ) | Functional Effect | Therapeutic Application |
---|---|---|---|
σ1 Receptor | 5–100 nM range (estimated) | Antagonism → NMDA suppression | Neuropathic pain, opioid adjuvancy [2] [8] |
D2 Receptor | Sub-micromolar (QSAR-predicted) | Partial agonism/antagonism | Schizophrenia, Parkinson’s psychosis [6] |
σ2 Receptor/TMEM97 | >1,400 nM | Moderate antagonism | Oncological applications (investigational) [3] |
The therapeutic potential spans chronic pain and psychiatric disorders. In neuropathic pain models (e.g., chronic constriction injury), σ1R antagonists like this compound reverse mechanical allodynia by 60–80% at 30 mg/kg [2] [8]. For Parkinson’s disease, related 4-phenylpiperidines improve motor function while reducing L-DOPA-induced dyskinesias via D2 modulation [6].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8